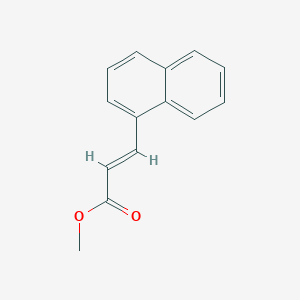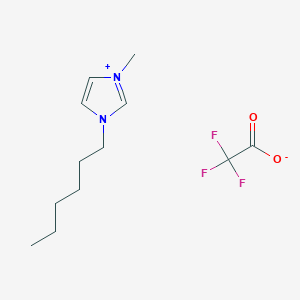
2-Fluoro-N-(2-vinylbenzyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N-(2-vinylbenzyl)aniline is an organic compound with the molecular formula C15H14FN It is characterized by the presence of a fluorine atom, a vinyl group, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(2-vinylbenzyl)aniline typically involves the reaction of 2-fluoroaniline with 2-vinylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-N-(2-vinylbenzyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atom and vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
2-Fluoro-N-(2-vinylbenzyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-N-(2-vinylbenzyl)aniline involves its interaction with specific molecular targets. The fluorine atom and vinyl group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoroaniline: Lacks the vinyl group, making it less reactive in certain types of reactions.
N-(2-vinylbenzyl)aniline: Lacks the fluorine atom, which affects its chemical properties and reactivity.
2-Fluoro-N-(2-methylbenzyl)aniline: Contains a methyl group instead of a vinyl group, leading to different reactivity and applications.
Uniqueness
2-Fluoro-N-(2-vinylbenzyl)aniline is unique due to the presence of both the fluorine atom and the vinyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C15H14FN |
|---|---|
Peso molecular |
227.28 g/mol |
Nombre IUPAC |
N-[(2-ethenylphenyl)methyl]-2-fluoroaniline |
InChI |
InChI=1S/C15H14FN/c1-2-12-7-3-4-8-13(12)11-17-15-10-6-5-9-14(15)16/h2-10,17H,1,11H2 |
Clave InChI |
MMGISJYJANPBRG-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1CNC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methylsulfanyl-2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]benzimidazole;2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B14135091.png)
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14135093.png)
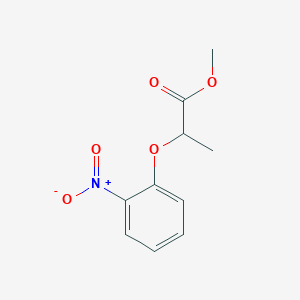

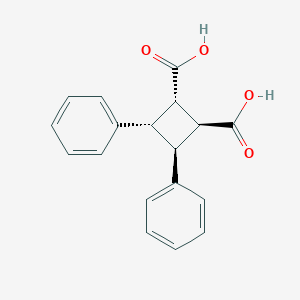

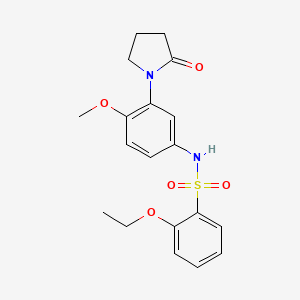
![1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14135130.png)
![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)
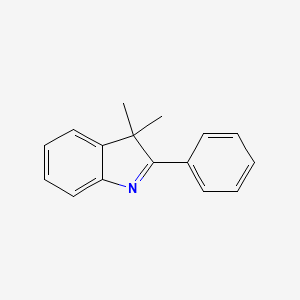
methanone](/img/structure/B14135148.png)
![1,1'-(Ethane-1,2-diyl)bis[4-methyl-2-(2-methylcyclohexyl)-1H-pyrrole]](/img/structure/B14135151.png)
